N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene-amine bridge. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological and agrochemical applications. Its structure includes:
- Pyrazole Ring 1: 1-Ethyl and 4-methyl substituents.
- Pyrazole Ring 2: 1,3-Dimethyl substituents.
- Bridge: A methylene group (-CH2-) connecting the 3-amine of the first pyrazole to the 4-methyl position of the second pyrazole.
While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve Ullmann coupling or nucleophilic substitution reactions between pyrazole precursors .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-7-9(2)12(15-17)13-6-11-8-16(4)14-10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15) |
InChI Key |
QSHMSUFKOFJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazol-3-amine in the presence of a reducing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of substituted pyrazoles .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemistry: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their properties:
Key Differences and Trends
Carboxamide derivatives (e.g., ) exhibit higher molecular weights and hydrogen-bonding capacity, favoring target binding in enzyme inhibition.
Synthetic Efficiency :
- The cyclopropylamine derivative () achieved a low yield (17.9%), highlighting challenges in pyrazole functionalization.
- Methoxybenzyl derivatives () may require multi-step protection/deprotection strategies, increasing synthesis complexity.
Biological Relevance: Pyridine hybrids () show antibacterial activity, while oxazole-carboxamides () are explored for antifungal uses.
Pharmacological Potential
- Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives with pyrazole substituents (e.g., ) demonstrate Aurora kinase selectivity, suggesting the target compound could be optimized for similar pathways.
- Antimicrobial Activity : Pyrazole-amine hybrids () exhibit moderate antibacterial effects against E. coli and S. aureus (MIC: 32–64 µg/mL), though the target compound’s activity remains untested.
Physicochemical Properties
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.77 g/mol. The compound features a pyrazole ring structure, which is known for its pharmacological versatility.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers . The mechanisms of action often involve:
- Inhibition of microtubule assembly : Certain pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Induction of apoptosis : Research indicates that these compounds can enhance caspase activity, promoting programmed cell death in cancer cells .
Antibacterial and Antiviral Activity
Pyrazole derivatives have also been evaluated for their antibacterial and antiviral properties. Specific compounds have shown effectiveness against various bacterial strains and viruses, suggesting a broad spectrum of antimicrobial activity .
The biological activities of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Some pyrazole derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
- DNA Alkylation : These compounds may interact with DNA, causing structural changes that lead to cell death .
- Tubulin Polymerization Inhibition : By affecting tubulin dynamics, these compounds can halt mitosis in cancer cells .
Study 1: Synthesis and Evaluation
A study synthesized various pyrazole derivatives and evaluated their effects on MDA-MB-231 cells. Compounds showed significant cytotoxicity at concentrations as low as 1 μM, with notable increases in apoptosis markers at higher concentrations (10 μM) through enhanced caspase activity .
Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation assessed the antibacterial effects of N-(pyrazolyl) derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Cell Line/Organism | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1 | Induction of apoptosis |
| 10 | Enhanced caspase activity | ||
| Antibacterial | E. coli | 50 | Significant growth inhibition |
| S. aureus | 25 | Effective bactericidal activity | |
| Antiviral | Influenza virus | 5 | Viral replication inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
